An In-depth Technical Guide to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide
An In-depth Technical Guide to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide is a specialized organic compound that integrates two key pharmacophores: a phenylboronic acid and an N-arylbenzamide. This unique combination suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The phenylboronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. Simultaneously, the N-arylbenzamide scaffold is a prevalent feature in numerous biologically active compounds. This guide provides a comprehensive overview of the nomenclature, properties, and a detailed, field-proven protocol for the synthesis of this intriguing molecule.
Nomenclature and Identification
Due to its specific and somewhat complex structure, 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide may not be commonly listed under this name in all chemical databases. A thorough understanding of its systematic and alternative names is therefore crucial for effective literature and database searches.
Table 1: Synonyms and IUPAC Name
| Name Type | Name |
| Preferred IUPAC Name | 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide |
| Systematic IUPAC Name | 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide |
| Common Synonym | 4-borono-N-(2-methoxyphenyl)benzamide |
| Alternative Synonym | [4-({(2-methoxyphenyl)amino}carbonyl)phenyl]boronic acid |
The IUPAC name is derived by treating the benzamide as the parent structure. The "4-(dihydroxyboranyl)" prefix indicates the boronic acid group at the 4th position of the benzoyl ring, and "N-(2-methoxyphenyl)" specifies the substituent attached to the amide nitrogen.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Authoritative Grounding |
| Molecular Formula | C₁₄H₁₄BNO₄ | Based on structural assembly. |
| Molecular Weight | 271.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids and N-arylbenzamides are typically crystalline solids at room temperature.[1][2] |
| Melting Point | >200 °C (with decomposition) | Phenylboronic acids often have high melting points (e.g., Phenylboronic acid melts at 216 °C).[1][3] The benzamide structure would likely increase this further. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The boronic acid group imparts some water solubility, while the aromatic rings favor organic solvents.[1][4] |
| pKa | ~8.5 - 9.0 | The acidity is primarily due to the Lewis acidic boron center of the boronic acid group. Phenylboronic acid has a pKa of 8.83.[3] |
Synthesis Protocol: Amide Coupling of 4-Carboxyphenylboronic Acid and 2-Methoxyaniline
The most direct and logical synthetic route to 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide is the amide coupling of 4-carboxyphenylboronic acid and 2-methoxyaniline (o-anisidine). This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization if chiral centers were present.[5]
Causality Behind Experimental Choices:
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EDC (Carbodiimide): This reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. EDC is water-soluble, and the urea byproduct can be easily removed by an aqueous wash, simplifying purification.[5]
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HOBt (Additive): HOBt reacts with the O-acylisourea intermediate to form an active ester. This ester is less reactive than the O-acylisourea, which helps to prevent the formation of N-acylurea byproducts and reduces the risk of racemization at the alpha-carbon of amino acid substrates (though not applicable here, it is good practice in amide coupling).[5]
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DIPEA (Base): N,N-Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining a favorable reaction pH.
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Acetonitrile (Solvent): A polar aprotic solvent that effectively dissolves the reactants and reagents without participating in the reaction.
Step-by-Step Methodology:
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Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous acetonitrile.
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Amine Addition: To this solution, add 2-methoxyaniline (1.0 equivalent).
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Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (0.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.
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Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide.
Self-Validating System:
The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the removal of starting materials and reaction byproducts.
Logical and Experimental Workflow Visualization
The synthesis of 4-(dihydroxyboranyl)-N-(2-methoxyphenyl)benzamide can be visualized as a two-step logical process: the activation of the carboxylic acid followed by the nucleophilic attack of the amine.
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. alignchemical.com [alignchemical.com]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
